N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-13-9-16(22-4)17(10-14(13)2)24(19,20)18(6-8-21-3)11-15-5-7-23-12-15/h5,7,9-10,12H,6,8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYOUVCMLVWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=COC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The compound’s structure can be compared to related sulfonamides and aromatic derivatives documented in recent literature. Key comparisons include:
Table 1: Structural and Molecular Properties
Key Observations :
- The main compound has a higher molecular weight (~368 g/mol) compared to N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide (305 g/mol), primarily due to its additional methoxyethyl and furan groups.
- Crystallographic data for N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide (R factor = 0.045) suggests stable molecular packing, a feature that could be extrapolated to the main compound if similar crystallization behavior exists .
Functional Group Impact on Bioactivity
While direct bioactivity data for the main compound is unavailable, comparisons with structurally related compounds provide insights:
Key Observations :
- The furan ring in the main compound may engage in π-π interactions, similar to aromatic groups in hydroxamic acids, which exhibit antioxidant properties .
- Methoxyethyl groups could enhance solubility in polar solvents compared to halogenated analogs like N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide, where electronegative substituents may reduce bioavailability .
Solubility and Reactivity
- Methoxyethyl Groups: These ether-linked substituents likely improve aqueous solubility compared to non-polar analogs. However, steric hindrance from the 4,5-dimethyl groups may counteract this effect.
- Furan vs.
Preparation Methods
Stepwise N-Alkylation Approach
Instead of pre-forming the secondary amine, the sulfonamide nitrogen can be alkylated sequentially. Source demonstrates this strategy for analogous compounds:
- React 4,5-dimethyl-2-methoxybenzenesulfonyl chloride with 2-methoxyethylamine to form N-(2-methoxyethyl)sulfonamide.
- Alkylate the remaining NH with furan-3-ylmethyl bromide using sodium hydride in tetrahydrofuran (THF).
Advantages :
- Avoids challenges in secondary amine synthesis.
- Permits independent optimization of each alkylation step.
Disadvantages :
- Lower overall yield due to two-step process.
- Potential over-alkylation requiring careful stoichiometry.
Industrial-Scale Considerations
For bulk production, Source’s Grignard reagent methodology offers scalability. Substituting furan-3-ylmethylmagnesium bromide for standard Grignard reagents could enable kilogram-scale synthesis. Key adjustments include:
- Reactor Design : Jacketed reactors for exothermic Grignard reactions.
- Cost Efficiency : Recycling solvents like THF via distillation.
- Safety Protocols : Rigorous moisture exclusion to prevent reagent decomposition.
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